molecular formula C5H12ClNO2 B2751336 1-(Azetidin-2-yl)ethane-1,2-diol;hydrochloride CAS No. 2567496-79-9

1-(Azetidin-2-yl)ethane-1,2-diol;hydrochloride

Cat. No.: B2751336
CAS No.: 2567496-79-9
M. Wt: 153.61
InChI Key: IYQBAABWNQEXNW-UHFFFAOYSA-N
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Description

1-(Azetidin-2-yl)ethane-1,2-diol;hydrochloride is a chemically versatile scaffold prized in diversity-oriented synthesis (DOS) for constructing complex molecular architectures. Its core structure incorporates a constrained four-membered azetidine ring, a feature increasingly exploited in medicinal chemistry to improve the physicochemical properties of lead compounds . This diol-functionalized azetidine serves as a key precursor for generating fused, bridged, and spirocyclic ring systems, which are invaluable for probing new chemical space in the development of bioactive molecules . The embedded azetidine ring can enhance metabolic stability and permeability, making derivatives of this scaffold particularly interesting for central nervous system (CNS) drug discovery campaigns, where stringent parameters for blood-brain barrier penetration must be met . Furthermore, the 1,2-diol moiety provides handles for further synthetic diversification, allowing researchers to fine-tune properties and incorporate this subunit into larger, pharmacologically active structures . Its application spans the exploration of novel chemical entities for targeting a range of diseases, underpinning its fundamental value in modern organic and medicinal chemistry research. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-(azetidin-2-yl)ethane-1,2-diol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c7-3-5(8)4-1-2-6-4;/h4-8H,1-3H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYQBAABWNQEXNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1C(CO)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Azetidin-2-yl)ethane-1,2-diol;hydrochloride typically involves the following steps:

    Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving suitable precursors such as amino alcohols or amino acids.

    Introduction of Ethane-1,2-diol Moiety: The ethane-1,2-diol group can be introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the diol moiety.

    Formation of Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The azetidine ring’s tertiary amine and hydroxyl groups facilitate nucleophilic substitution. Key reactions include:

Reaction TypeReagents/ConditionsProducts/OutcomesReferences
AlkylationAlkyl halides (e.g., CH₃I) in DMFN-alkylated azetidine derivatives
AcylationAcetic anhydride, pyridineAcetylated hydroxyl/amine products
FluorinationTBAF (tetrabutylammonium fluoride)Fluoromethyl azetidine derivatives

These reactions are foundational for modifying the compound’s solubility and bioactivity in drug discovery .

Esterification and Etherification

The ethane-1,2-diol moiety undergoes esterification under acidic or catalytic conditions:

SubstrateReagentsProductYieldNotes
Hydroxyl groupsAcCl, H₂SO₄Diacetylated derivative68–72%Enhanced lipophilicity
Hydroxyl groupsTosyl chloride, Et₃NTosyl-protected intermediate84%Used in further coupling

Etherification via Mitsunobu reactions (DIAD, PPh₃) with alcohols generates ether-linked analogs critical for prodrug development.

Cyclization and Ring-Opening Reactions

The azetidine ring participates in intramolecular cyclizations and ring expansions:

Intramolecular Cycloaddition

Heating with azides (e.g., 2-azidobenzoyl chloride) induces [3+2] cycloaddition, forming triazolines or aziridines:

text
Reaction: 1-(Azetidin-2-yl)ethane-1,2-diol + 2-azidobenzoyl chloride → Triazoline intermediate → Aziridine (44–55% yield)

Conditions: Chloroform, reflux,

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of 1-(Azetidin-2-yl)ethane-1,2-diol;hydrochloride typically involves multi-step organic reactions. For instance, azetidine derivatives can be synthesized through the cyclization of appropriate precursors, often using methods such as hydride reduction and mesylation to obtain the desired structure . Analytical techniques like NMR and mass spectrometry are utilized for structural confirmation.

Antimicrobial Properties

Numerous studies have reported the antimicrobial activity of azetidine derivatives, including this compound. For example, derivatives have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Salmonella typhi, indicating their potential as antibacterial agents . The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways.

Antiviral Activity

Research has also indicated that certain azetidine compounds exhibit antiviral properties. They may inhibit viral replication by targeting specific viral enzymes or proteins essential for the viral life cycle. This suggests a potential application in treating viral infections, including emerging pathogens .

Cancer Treatment

The compound is being investigated for its role in cancer therapy. Some azetidine derivatives have been shown to modulate estrogen receptors, which are critical in breast cancer progression. By acting as selective estrogen receptor modulators (SERMs), these compounds could provide therapeutic benefits in hormone-sensitive cancers .

Case Study 1: Antibacterial Activity Assessment

A study synthesized a series of azetidine derivatives and evaluated their antibacterial efficacy using the agar disc diffusion method. Results indicated that certain compounds exhibited significant inhibition zones against Staphylococcus aureus, suggesting their potential as novel antibiotics .

Case Study 2: Antiviral Screening

Another research effort focused on screening azetidine derivatives for antiviral activity against influenza viruses. The study identified several candidates that showed promise in inhibiting viral replication in vitro, warranting further investigation into their mechanisms of action and therapeutic potential .

Future Directions and Potential Applications

Given the promising biological activities associated with this compound, future research could explore:

  • Combination Therapies : Investigating the synergistic effects of this compound with existing antibiotics or antiviral drugs.
  • Formulation Development : Developing effective drug delivery systems to enhance bioavailability and target specific tissues.
  • Mechanistic Studies : Understanding the precise mechanisms by which these compounds exert their biological effects will aid in optimizing their structures for improved efficacy.

Mechanism of Action

The mechanism of action of 1-(Azetidin-2-yl)ethane-1,2-diol;hydrochloride involves its interaction with specific molecular targets and pathways. The azetidine ring and diol moiety can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations in Ethane-1,2-diol Derivatives

Ethane-1,2-diol derivatives are characterized by their vicinal diol groups, which are often functionalized with aromatic, heterocyclic, or aliphatic substituents. Below is a comparative analysis:

Physicochemical Properties

  • Solubility: The hydrochloride salt of 1-(Azetidin-2-yl)ethane-1,2-diol likely exhibits higher aqueous solubility compared to non-ionic analogs like 1-(4-nitrophenyl)ethane-1,2-diol .
  • Stability : Azetidine’s ring strain may increase reactivity under acidic/basic conditions, contrasting with stable aryl-substituted diols (e.g., 1-(3,4-dimethoxyphenyl)ethane-1,2-diol) .
  • Synthesis : The hydrochloride form is synthesized via salt formation from the free base, while aryl-substituted diols often require multi-step coupling (e.g., Grignard reactions or biocatalytic reductions) .

Analytical Characterization

All compounds are validated via:

  • NMR/HRMS : Confirmation of diol and substituent structures (e.g., 1H/13C NMR for 1-(pyridin-4-yl)ethane-1,2-diol hydrochloride ).
  • Chromatography : UHPLC-ESI-MS for triazole derivatives (e.g., compound 18c: Rt = 1.82 min) .
  • Enantiomeric Purity : Chiral HPLC or GC-MS for enantioselective products like (S)-1-(4-chloro-3-fluorophenyl)ethane-1,2-diol .

Biological Activity

1-(Azetidin-2-yl)ethane-1,2-diol;hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features an azetidine ring, which is a four-membered nitrogen-containing heterocycle, and a diol functional group. This unique structure contributes to its biological activity by allowing interactions with various biomolecules.

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against several pathogens. Its effectiveness is attributed to its ability to disrupt bacterial cell walls or interfere with essential metabolic processes. Studies have shown that derivatives of azetidine compounds can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antibiotics .

Anticancer Activity

The compound has also been investigated for its anticancer properties . It has been reported to inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, specific azetidine derivatives have shown selective inhibition against certain cancer cell lines with IC50 values indicating significant potency .

The biological activity of this compound is believed to involve several mechanisms:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in cellular processes, such as proteases and kinases. This inhibition can lead to disrupted signaling pathways in cancer cells or pathogens .
  • Receptor Interaction : The azetidine moiety may interact with various receptors, influencing cellular responses and potentially leading to therapeutic effects in conditions like inflammation or cancer .

Study 1: Antimicrobial Activity

In a study assessing the antimicrobial efficacy of azetidine derivatives, this compound was tested against Gram-positive and Gram-negative bacteria. Results indicated a significant reduction in bacterial viability at concentrations as low as 10 µg/mL, showcasing its potential as a broad-spectrum antimicrobial agent .

Study 2: Anticancer Efficacy

Another investigation focused on the anticancer effects of this compound on breast cancer cell lines. The study found that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways .

Data Summary

Activity Target IC50 Value Mechanism
AntimicrobialVarious bacteria10 µg/mLCell wall disruption
AnticancerBreast cancer cell lines15 µMApoptosis induction
Enzyme InhibitionProteases and kinasesVariableCompetitive inhibition

Q & A

Q. What are the standard analytical techniques for assessing the purity of 1-(Azetidin-2-yl)ethane-1,2-diol hydrochloride?

Thin-layer chromatography (TLC) is a primary method for purity analysis. For example, dissolve 0.05–0.10 g of the compound in methanol (10 mL) and prepare serial dilutions for comparison against a standard solution. Use silica gel plates with fluorescent indicators and develop using solvent systems like chloroform-methanol-acetone-ammonia (28:30:10:1) or ethyl acetate-water-acetic acid (10:3:3). Spots are visualized under UV light (254 nm) or iodine vapor, with impurity spots quantified against the standard .

TLC Parameters Conditions
Stationary phaseSilica gel with fluorescent indicator
Mobile phase (Example 1)Chloroform:methanol:acetone:ammonia (28:30:10:1)
Mobile phase (Example 2)Ethyl acetate:water:acetic acid (10:3:3)
Detection methodUV (254 nm) or iodine vapor staining
Acceptance criteriaImpurity spots ≤ intensity of standard

Q. How is the synthesis of 1-(Azetidin-2-yl)ethane-1,2-diol hydrochloride optimized in academic settings?

Synthesis often involves multi-step organic reactions, such as cyclocondensation or nucleophilic substitution. For example, describes using commercially available starting materials and catalysts under controlled conditions (e.g., inert atmosphere, specific temperature ranges). Key parameters include solvent choice (e.g., methanol, DMF), reaction time (24–72 hours), and purification via recrystallization or column chromatography. Yield optimization requires monitoring intermediates using NMR or LC-MS .

Q. What spectroscopic methods are used for structural characterization of this compound?

Nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HR-MS) are critical. For NMR, analyze 1H^1H and 13C^{13}C spectra to confirm the azetidine ring and diol backbone. Infrared (IR) spectroscopy identifies functional groups like -OH (broad peak ~3300 cm1^{-1}) and hydrochloride salts (N-H stretches). HR-MS provides exact mass verification (e.g., molecular ion at m/z 265.19 for C10_{10}H18_{18}Cl2_2N4_4) .

Advanced Research Questions

Q. How does the stability of 1-(Azetidin-2-yl)ethane-1,2-diol hydrochloride vary under oxidative or alkaline conditions?

Stability studies under oxidative conditions (e.g., Cr(VI)-mediated oxidation) reveal degradation pathways. For example, in aqueous media with 1,10-phenanthroline, the diol group oxidizes to hydroxyl ethanol, confirmed via hydrazone derivative analysis. Under alkaline conditions (pH 12), hydroxyl (HO•) and oxyl anion (O•^-) radicals attack the side chain, leading to fragmentation. Degradation kinetics are monitored using HPLC or UV-Vis spectroscopy .

Q. What experimental models are used to study the biological activity of this compound?

Ethane-1,2-diol derivatives are studied in urolithiasis models. Rats administered 1% ethane-1,2-diol in drinking water develop calcium oxalate (CaOx) kidney deposits via hepatic metabolism to oxalic acid. Researchers measure CaOx crystallization via histopathology or urinary oxalate levels. This model mimics human nephrotoxicity and is applicable for evaluating the compound’s renal effects .

Q. How can researchers resolve contradictions in degradation product profiles across different studies?

Discrepancies often arise from pH, radical species, or catalytic conditions. For example, shows that O•^- radicals preferentially degrade side chains over aromatic rings, while highlights pH-dependent oxidation mechanisms. To reconcile data, replicate experiments under standardized conditions (e.g., fixed pH, controlled radical sources) and use tandem mass spectrometry (MS/MS) to identify degradation intermediates .

Methodological Guidance

  • Data Contradiction Analysis : Cross-validate results using orthogonal techniques (e.g., TLC vs. HPLC for purity) and control variables like pH, temperature, and reagent purity.
  • Experimental Design : For stability studies, include accelerated degradation tests (e.g., 40°C/75% RH) and mechanistic probes (radical scavengers like TEMPO).
  • Biological Assays : Pair in vitro models (e.g., enzyme inhibition assays) with in vivo studies (e.g., urolithiasis induction in rodents) to confirm activity .

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